2-methoxy-5-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
2-METHOXY-5-METHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-METHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the construction of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. Common synthetic strategies include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods such as reductive amination or cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the necessary substituents.
Coupling Reactions: The final step often involves coupling the functionalized pyrrolidine and pyridazine rings with the benzene sulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-METHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-METHOXY-5-METHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity and selectivity towards specific molecular targets.
Biology: It can be used in biological assays to study its effects on various cellular pathways and processes.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-METHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings contribute to the compound’s binding affinity and selectivity, while the sulfonamide group may enhance its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with additional functional groups on the pyrrolidine ring.
Uniqueness
What sets 2-METHOXY-5-METHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups and rings, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N4O3S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O3S/c1-16-5-11-20(29-2)21(15-16)30(27,28)25-18-8-6-17(7-9-18)19-10-12-22(24-23-19)26-13-3-4-14-26/h5-12,15,25H,3-4,13-14H2,1-2H3 |
InChI Key |
GKFLTMAGTNQGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
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